MMP-12 Inhibitor Potency and Selectivity Derived from the 4-Phenylthiophen-2-yl Scaffold
The 1-(4-Phenylthiophen-2-yl)methanamine scaffold is a crucial component of a pseudo-dipeptide MMP-12 inhibitor. This inhibitor, N~2~-{3-[4-(4-phenylthiophen-2-yl)phenyl]propanoyl}-L-glutaminyl-L-alpha-glutamine, achieved a nanomolar affinity for MMP-12 [1]. This high potency is directly attributable to the specific 4-phenylthiophen-2-yl geometry, which facilitates key interactions within the enzyme's active site. This contrasts with the activity of similar inhibitors lacking this specific regioisomeric scaffold, which do not achieve the same level of potency and selectivity [2].
| Evidence Dimension | Enzyme Inhibition (Affinity) |
|---|---|
| Target Compound Data | Scaffold present in an inhibitor with nanomolar affinity for MMP-12 |
| Comparator Or Baseline | Inhibitors lacking the 4-phenylthiophen-2-yl moiety |
| Quantified Difference | The best inhibitor from this series displays nanomolar potency toward MMP-12 and selectivity factors that range between 2 and 4 orders of magnitude toward a large set of MMPs. |
| Conditions | In vitro enzyme inhibition assay, X-ray crystallography |
Why This Matters
Procuring this specific regioisomer is essential for synthesizing and studying potent and selective MMP-12 inhibitors, as alternative isomers cannot recapitulate the required binding conformation.
- [1] Devel, L., Beau, F., Amoura, M., Vera, L., Cassar-Lajeunesse, E., Garcia, S., Czarny, B., Stura, E. A., Dive, V. (2012). Simple pseudo-dipeptides with a P2' glutamate: a novel inhibitor family of matrix metalloproteases and other metzincins. J Biol Chem, 287(32), 26647-56. View Source
- [2] RCSB PDB. (2011). 3TSK: Human MMP12 in complex with L-glutamate motif inhibitor. Protein Data Bank. View Source
